molecular formula C24H19N5O3 B2928191 (E)-1-(2-cyanophenyl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 942002-01-9

(E)-1-(2-cyanophenyl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No. B2928191
CAS RN: 942002-01-9
M. Wt: 425.448
InChI Key: AAYVLEHMUZZWES-XAYXJRQQSA-N
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Description

(E)-1-(2-cyanophenyl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C24H19N5O3 and its molecular weight is 425.448. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(2-cyanophenyl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(2-cyanophenyl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Quinazoline Derivatives : The solvent- and catalyst-free synthesis of dihydroquinazolines demonstrates an environmentally friendly approach to obtaining 2,4-disubstituted-1,2-dihydroquinazolines using urea as a benign ammonia source under microwave irradiation, highlighting the efficiency and environmental benefits of this synthetic route (Sarma & Prajapati, 2011).

  • Crystal Structure Analysis : The crystal structure of 2-[2-hydroxy-3-methoxyphenyl]-3-[2-hydroxy-3-methoxybenzylamino]-1,2-dihydroquinazolin-4(3H)-one and its transition metal complexes provides insight into the tridentate behavior of ligands and their interactions with metals, offering a foundation for the design of metal-based drugs and catalysts (Gudasi et al., 2006).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(2-cyanophenyl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 2-cyanobenzaldehyde with 3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one followed by the addition of urea.", "Starting Materials": [ "2-cyanobenzaldehyde", "3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one", "Urea" ], "Reaction": [ "Step 1: Condensation of 2-cyanobenzaldehyde with 3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one in the presence of a base such as potassium carbonate in a suitable solvent like ethanol or DMF to form (E)-3-(2-cyanophenyl)-1-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea.", "Step 2: Isolation of the product by filtration and washing with a suitable solvent like ethanol or water.", "Step 3: Addition of urea to the isolated product in the presence of a base such as potassium carbonate in a suitable solvent like ethanol or DMF to form (E)-1-(2-cyanophenyl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea.", "Step 4: Isolation of the final product by filtration and washing with a suitable solvent like ethanol or water." ] }

CAS RN

942002-01-9

Molecular Formula

C24H19N5O3

Molecular Weight

425.448

IUPAC Name

1-(2-cyanophenyl)-3-[3-[(3-methoxyphenyl)methyl]-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C24H19N5O3/c1-32-18-9-6-7-16(13-18)15-29-22(19-10-3-5-12-21(19)27-24(29)31)28-23(30)26-20-11-4-2-8-17(20)14-25/h2-13H,15H2,1H3,(H2,26,28,30)

InChI Key

AAYVLEHMUZZWES-XAYXJRQQSA-N

SMILES

COC1=CC=CC(=C1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=CC=C4C#N

solubility

not available

Origin of Product

United States

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